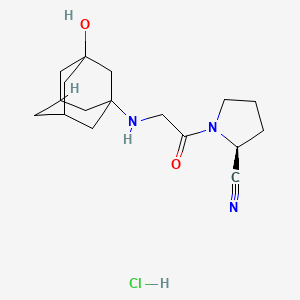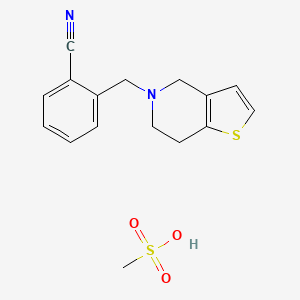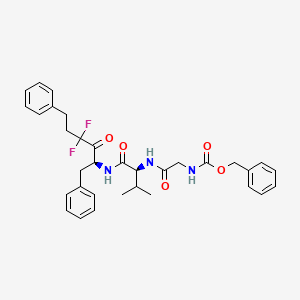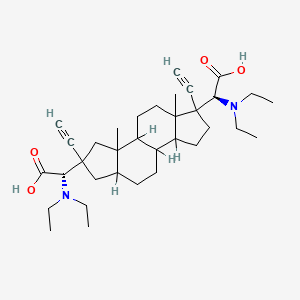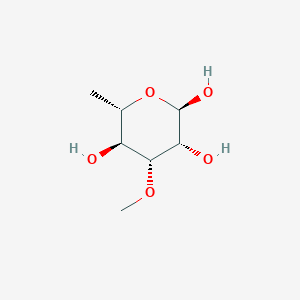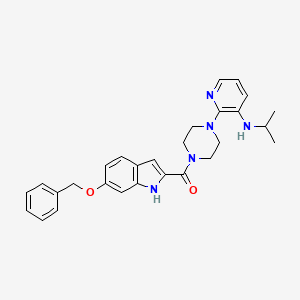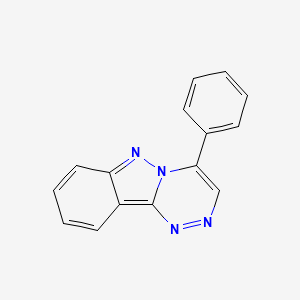
4-Phenyl(1,2,4)triazino(4,3-b)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Phenyl(1,2,4)triazino(4,3-b)indazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . This method yields the desired triazinoindazole derivative through a series of nucleophilic substitution and cyclization reactions.
Chemical Reactions Analysis
4-Phenyl(1,2,4)triazino(4,3-b)indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against various bacterial strains.
Mechanism of Action
The mechanism of action of 4-Phenyl(1,2,4)triazino(4,3-b)indazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and receptors involved in cancer cell proliferation and survival. For example, it inhibits the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell growth and induction of apoptosis . Molecular docking studies have demonstrated its ability to bind to these targets with high affinity, further elucidating its mechanism of action .
Comparison with Similar Compounds
4-Phenyl(1,2,4)triazino(4,3-b)indazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds also exhibit significant anticancer and antimicrobial activities.
1,2,4-Triazino[4,3-a]quinoxalines: Similar to the triazinoindazole, these compounds are synthesized through cyclization reactions and have shown potential as therapeutic agents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the broad spectrum of biological activities it exhibits, making it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
79441-91-1 |
|---|---|
Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
4-phenyl-[1,2,4]triazino[4,3-b]indazole |
InChI |
InChI=1S/C15H10N4/c1-2-6-11(7-3-1)14-10-16-17-15-12-8-4-5-9-13(12)18-19(14)15/h1-10H |
InChI Key |
XEGALTMZLRIKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC3=C4C=CC=CC4=NN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)

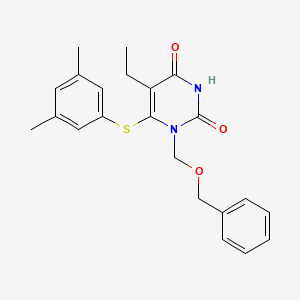

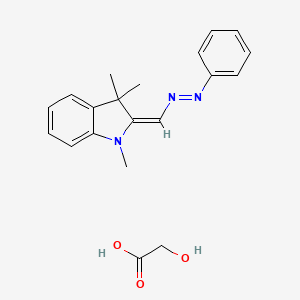
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

